Kobusone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

What is Kobusone?

Kobusone is a naturally occurring chemical compound found in several plants, including Cyperus rotundus (Nutgrass) and Cyperus imbricatus (Chinese water chestnut) []. It belongs to a class of compounds called sesquiterpenoids, which are known for their diverse biological activities [].

Scientific Research on Kobusone

While research on Kobusone is still ongoing, preliminary studies have shown potential applications in various areas:

- Antimicrobial activity: Studies indicate that Kobusone possesses antimicrobial properties against various bacteria and fungi [, ]. This suggests its potential use in developing new antibacterial and antifungal agents.

- Anti-inflammatory activity: Kobusone has been shown to exhibit anti-inflammatory effects in animal models []. This suggests its potential application in treating inflammatory diseases like arthritis and inflammatory bowel disease.

- Antioxidant activity: Research suggests Kobusone may act as an antioxidant, protecting cells from damage caused by free radicals []. This potential antioxidant property could be beneficial in preventing or managing diseases associated with oxidative stress.

Kobusone is a natural compound classified as a ketone, specifically identified by its molecular formula and a molecular weight of approximately 222.33 g/mol. It is primarily isolated from the wood of the Aquilaria sinensis tree, commonly known for producing agarwood, which is highly valued in perfumery and traditional medicine. Kobusone is characterized by its aromatic and minty scent, appearing as a colorless liquid at room temperature .

- Nucleophilic Addition: The carbonyl group in Kobusone can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Oxidation: Kobusone can undergo oxidation reactions to form carboxylic acids or other oxidized products.

- Reduction: It can also be reduced to form secondary alcohols, depending on the reaction conditions and reagents used.

The specific reaction pathways for Kobusone are still being explored, particularly in the context of its biological activity.

Kobusone has shown promising biological activities, particularly in stimulating islet β-cell replication in vivo, which could have implications for diabetes treatment . Additionally, it has been studied for its potential anti-inflammatory and antioxidant properties. Its weak basicity suggests that it may interact with various biological targets, although detailed mechanisms are yet to be fully elucidated .

Kobusone can be synthesized through several methods, including:

- Natural Extraction: The primary source of Kobusone is from the Aquilaria sinensis tree. Extraction methods may involve steam distillation or solvent extraction techniques to isolate the compound from the plant material.

- Synthetic Approaches: Laboratory synthesis may involve starting from simpler organic compounds through multi-step organic reactions, including ketonization or cyclization processes.

Research into efficient synthetic routes continues to enhance the availability of Kobusone for research and therapeutic applications.

Kobusone has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, Kobusone may serve as a lead compound for developing new drugs targeting metabolic disorders like diabetes.

- Cosmetics: Its aromatic properties make it suitable for use in perfumes and cosmetic formulations.

- Food Industry: As a flavoring agent, Kobusone could be utilized in food products due to its pleasant scent and taste profile.

Studies on the interactions of Kobusone with other biological molecules are ongoing. Initial findings suggest that it may interact with insulin signaling pathways, enhancing β-cell replication and potentially improving insulin sensitivity. Further research is necessary to clarify these interactions and their implications for therapeutic use.

Kobusone shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Caryophyllene | C_{15}H_{24} | A sesquiterpene with anti-inflammatory properties. |

| Limonene | C_{10}H_{16} | A cyclic monoterpene known for its citrus scent. |

| Borneol | C_{10}H_{18}O | A bicyclic monoterpene with medicinal properties. |

| Menthol | C_{10}H_{20}O | Known for its cooling sensation and aromatic qualities. |

Kobusone's uniqueness lies in its specific ketonic structure and its demonstrated ability to stimulate β-cell replication, which distinguishes it from other similar compounds that may not exhibit this particular biological activity.

Kobusone stands as a remarkable example of traditional medicine's contribution to modern pharmacological research. Originally isolated from the herbaceous plant Cyperus rotundus L., commonly known as nutgrass or purple nutsedge, this compound has been part of traditional medicinal practices for over two millennia. The plant Cyperus rotundus is considered to have originated in India approximately 2000 years ago and has been regarded as one of the premier herbs in Ayurvedic medicine. Historical evidence indicates that this species was employed in ancient civilizations, including Egypt and Mycenaean Greece, where it served both medicinal and aromatic purposes.

The significance of kobusone extends beyond its traditional applications, as it represents a paradigm shift in natural product research. Unlike many plant-derived compounds that serve primarily as templates for synthetic derivatives, kobusone demonstrates direct therapeutic efficacy in its natural form. This characteristic has made it particularly valuable in the context of contemporary efforts to develop novel treatments for complex metabolic disorders. The compound's discovery and characterization reflect the broader importance of ethnobotanical research in identifying bioactive natural products with clinical potential.

The plant source, Cyperus rotundus, has been extensively documented across various traditional medicine systems globally. Modern alternative medicine continues to recommend its use for treating nausea, fever, inflammation, pain reduction, and muscle relaxation. This widespread traditional use has provided a strong foundation for contemporary scientific investigation, leading to the identification of kobusone as one of the key pharmacologically active substances responsible for the plant's therapeutic effects.

Chemical Classification and Taxonomic Framework

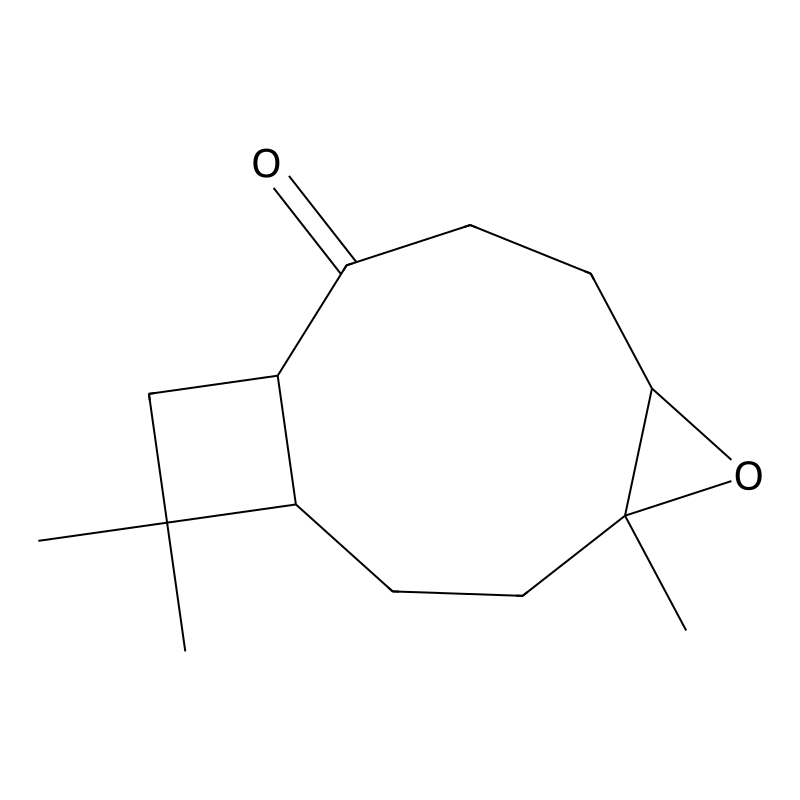

Kobusone belongs to the class of organic compounds known as ketones, specifically characterized by the presence of a carbonyl group bonded to two carbon atoms. More precisely, it is classified as a sesquiterpenoid, a subclass of terpenes consisting of three isoprene units, resulting in a molecular formula of C₁₄H₂₂O₂. The compound's systematic IUPAC name is 4,12,12-trimethyl-5-oxatricyclo[8.2.0.0⁴,⁶]dodecan-9-one, reflecting its complex tricyclic structure.

From a taxonomic perspective, kobusone is classified within the broader framework of natural products as follows: it belongs to the kingdom of organic compounds, specifically within the super class of organic oxygen compounds. The hierarchical classification continues with the class designation as organooxygen compounds, subclass as carbonyl compounds, and direct parent classification as ketones. This systematic classification provides crucial insights into the compound's chemical behavior and potential interactions with biological systems.

The molecular framework of kobusone is characterized as an aliphatic heteropolycyclic compound. This structural classification is significant because it determines many of the compound's physical and chemical properties, including its stability, solubility characteristics, and biological activity profile. The compound has a molecular weight of 222.32 g/mol and is assigned the CAS registry number 24173-71-5. The InChI key UETZJEZFLKASPR-UHFFFAOYSA-N provides a unique identifier for computational and database applications.

Contemporary Research Landscape

The contemporary research landscape surrounding kobusone has experienced significant expansion, particularly in the past two decades. The compound has emerged as a focal point for investigators studying natural product-based therapies for metabolic disorders, with particular emphasis on diabetes mellitus and pancreatic β-cell regeneration. Current research efforts have demonstrated that kobusone possesses the remarkable ability to stimulate islet β-cell replication, a property that has generated considerable interest in the diabetes research community.

Recent pharmacological studies have revealed that kobusone exerts its therapeutic effects through multiple mechanisms, including activation of the PI3K/Akt signaling pathway, modulation of cell cycle regulators, and preservation of pancreatic islet architecture. These findings have positioned kobusone as a potential breakthrough compound in regenerative medicine approaches to diabetes treatment. The compound's ability to lower blood glucose levels while simultaneously promoting β-cell proliferation represents a novel therapeutic strategy that addresses both the symptoms and underlying pathophysiology of diabetes.

The research landscape has also expanded to include investigations into kobusone's broader pharmacological profile. Studies have identified anti-inflammatory, antioxidant, and hepatoprotective activities, suggesting potential applications beyond diabetes management. This multifaceted activity profile has attracted interest from pharmaceutical researchers seeking to develop multi-target therapeutic agents. The compound's natural origin and demonstrated safety profile in preliminary studies have further enhanced its appeal as a candidate for clinical development.

Molecular Identification and Characterization

Molecular Formula (C14H22O2) and Elemental Composition

Kobusone possesses the molecular formula C14H22O2, representing a sesquiterpenoid compound with fifteen carbon units arranged in a characteristic tricyclic framework [1] [2]. The elemental composition analysis reveals that carbon constitutes 75.63% of the total molecular mass, corresponding to fourteen carbon atoms contributing 168.154 grams per mole [1] [3]. Hydrogen accounts for 9.97% of the molecular weight with twenty-two hydrogen atoms providing 22.176 grams per mole [1] [3]. The oxygen component represents 14.39% of the total mass through two oxygen atoms contributing 31.998 grams per mole [1] [3].

The carbon to hydrogen ratio in Kobusone demonstrates the saturated nature of most carbon centers within the tricyclic framework, with the C:H ratio of 14:22 indicating limited unsaturation beyond the carbonyl functionality [1] [2]. The presence of two oxygen atoms establishes the compound as a ketone-ether hybrid, with one oxygen participating in carbonyl formation and the other functioning as an ether bridge within the tricyclic architecture [2] [5].

Molecular Weight and Isotopic Distribution

The average molecular weight of Kobusone has been established as 222.32 grams per mole through multiple analytical determinations [1] [4] [5]. The exact mass, calculated using precise isotopic masses, equals 222.161979940 daltons, providing high-resolution mass spectrometric identification capabilities [1] [4]. The monoisotopic mass maintains the identical value of 222.161979940 daltons, confirming the predominance of the most abundant isotopic composition [1] [4].

Isotopic distribution patterns for Kobusone follow standard carbon-hydrogen-oxygen isotope abundance ratios, with the molecular ion peak representing the 12C14 1H22 16O2 isotopologue [13]. The mass difference between calculated and experimentally determined values remains within 0.000000060 daltons, demonstrating exceptional analytical precision [1] [4]. Secondary isotopic peaks appear at mass-to-charge ratios corresponding to 13C incorporation, with relative intensities reflecting natural carbon isotope abundance of approximately 1.1% per carbon atom [13].

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry (24173-71-5)

The systematic International Union of Pure and Applied Chemistry nomenclature for Kobusone designates the compound as (1R,4R,6R,10S)-4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one [1] [5]. This nomenclature precisely defines the stereochemical configuration at four distinct chiral centers, establishing the absolute stereochemistry through Cahn-Ingold-Prelog priority rules [1] [5]. The oxatricyclo designation indicates the presence of an oxygen atom within the tricyclic framework, specifically forming an ether bridge between carbon positions [2] [5].

The Chemical Abstracts Service registry number 24173-71-5 provides unique identification for Kobusone within chemical databases and regulatory systems [1] [4] [5]. Alternative nomenclature includes the descriptor 5-Oxatricyclo[8.2.0.04,6]dodecan-9-one, 4,12,12-trimethyl-, emphasizing the oxatricyclic nature and methyl substitution pattern [5]. The International Chemical Identifier key UETZJEZFLKASPR-UZWIWUQPSA-N enables database cross-referencing and structural verification [1] [4].

Structural Architecture

Sesquiterpenoid Tricyclic Framework

Kobusone exemplifies the sesquiterpenoid class of natural products, derived from three isoprene units through biosynthetic condensation and cyclization processes [26] [32]. The fundamental tricyclic architecture emerges from transannular cyclization of caryophyllene-derived precursors, establishing the characteristic oxatricyclo[8.2.0.04,6]dodecane skeleton [22] [26]. This framework represents a departure from typical sesquiterpenoid bicyclic arrangements, incorporating an additional ring system through ether bridge formation [22] [26].

The tricyclic core consists of an eight-membered ring fused to a four-membered cyclobutane unit, with the ether oxygen forming the third ring component [2] [22]. Ring strain within the four-membered cyclobutane contributes to the overall molecular reactivity and conformational preferences [22] [23]. The twelve-carbon framework maintains three methyl substituents at positions 4, 12, and 12, providing steric bulk and influencing molecular shape [1] [5].

Conformational analysis reveals preferential adoption of specific ring conformations that minimize steric interactions between methyl groups and ring hydrogen atoms [22] [25]. The rigid tricyclic framework restricts conformational flexibility, resulting in a well-defined three-dimensional structure with limited rotational freedom [1] [22]. This structural rigidity contributes to the compound's distinctive spectroscopic signature and biological activity profile [22] [23].

Oxatricyclo Structure and Stereochemical Configuration

The oxatricyclo designation reflects the incorporation of an oxygen atom as an integral component of the tricyclic ring system, specifically functioning as an ether bridge [2] [5]. This oxygen atom connects carbon positions within the framework, creating a five-membered ring that contributes to the overall structural rigidity [2] [22]. The ether linkage exhibits characteristic bond lengths and angles consistent with saturated ether functionality [2] [5].

Stereochemical configuration at the four defined chiral centers follows the (1R,4R,6R,10S) arrangement, establishing absolute stereochemistry through crystallographic and spectroscopic analysis [1] [5] [25]. The R configuration at positions 1, 4, and 6 maintains consistent spatial relationships, while the S configuration at position 10 provides stereochemical diversity [1] [5]. These stereochemical assignments determine the compound's optical activity and interaction with chiral environments [25] [31].

The relative stereochemistry between adjacent chiral centers influences ring fusion geometry and overall molecular conformation [22] [25]. Cis and trans relationships between substituents and ring systems create specific steric environments that affect reactivity patterns [22] [23]. The defined stereochemistry enables distinction from potential stereoisomers and provides basis for structure-activity relationship studies [22] [25].

Critical Functional Groups and Reactive Centers

The primary functional group in Kobusone consists of a ketone moiety located at position 9 within the tricyclic framework [1] [5] [27]. This carbonyl group exhibits characteristic electrophilic reactivity, serving as a site for nucleophilic addition reactions and enolization processes [22] [27]. The ketone carbon demonstrates typical sp2 hybridization with trigonal planar geometry and bond angles approaching 120 degrees [27].

The ether oxygen within the tricyclic framework functions as a Lewis base, capable of coordination with Lewis acids and participation in ring-opening reactions under specific conditions [22] [27]. This ether linkage exhibits stability under neutral conditions but may undergo cleavage under acidic or strongly nucleophilic environments [22] [27]. The ether oxygen contributes two lone pairs of electrons that influence molecular electrostatic potential distribution [24] [27].

Secondary reactive centers include the methyl groups at positions 4, 12, and 12, which may undergo oxidation or radical reactions under appropriate conditions [22] [24]. The carbon-hydrogen bonds adjacent to the ketone carbonyl demonstrate enhanced acidity, enabling enolate formation and subsequent chemical transformations [22] [27]. Ring strain within the four-membered cyclobutane unit creates potential sites for ring-opening reactions, particularly under thermal or photochemical activation [22] [23].

Physicochemical Parameters

Physical State and Appearance Characteristics

Kobusone presents as an oil at room temperature, exhibiting viscous liquid properties under standard atmospheric conditions [6] [35]. The compound demonstrates a transition between solid and liquid states, with reported melting points ranging from 50-52°C according to Chemical Abstracts Service Common Chemistry to 60-61°C as documented in metabolomics databases [5] [35]. This temperature range variation may reflect differences in sample purity and analytical methodologies employed [5] [35].

The appearance characteristics include a colorless to pale yellow liquid state at ambient temperatures, with transparency and moderate viscosity [6] [35]. The compound exhibits stability under normal storage conditions when maintained at reduced temperatures and protected from atmospheric moisture [6] [30]. Crystallization may occur upon cooling below the melting point transition, producing solid forms suitable for X-ray crystallographic analysis [5] [35].

Physical density measurements indicate values consistent with organic sesquiterpenoid compounds, reflecting the molecular weight and packing efficiency of the tricyclic structure [6] [36]. The compound demonstrates thermal stability up to moderate temperatures, with decomposition occurring at elevated temperatures above normal handling conditions [6] [35]. Optical activity measurements confirm the chiral nature of the molecule, with specific rotation values reflecting the defined stereochemical configuration [37] [40].

Solubility Profile in Various Solvents

Kobusone demonstrates favorable solubility in a range of organic solvents, particularly those with moderate to low polarity characteristics [6] [39]. Chloroform provides excellent solubility, enabling preparation of concentrated solutions for analytical and synthetic applications [6] [39]. Dichloromethane serves as an effective solvent system, offering rapid dissolution and compatibility with various analytical techniques [6] [39].

Ethyl acetate solubility facilitates purification procedures and extraction protocols, while dimethyl sulfoxide enables preparation of stock solutions for biological assays [6] [39]. Acetone compatibility allows for rapid dissolution and solvent removal through evaporation [6] [39]. The compound exhibits limited solubility in highly polar protic solvents such as water and methanol, reflecting the predominantly hydrocarbon nature of the tricyclic framework [17] [21].

Solvent selection for analytical procedures requires consideration of both solubility characteristics and compatibility with detection methods [17] [21]. Non-polar solvents such as hexane and heptane provide moderate solubility suitable for extraction and partitioning operations [17] [21]. The lipophilic nature of Kobusone, reflected in the calculated XLogP3-AA value of 2.3, indicates preferential partitioning into organic phases over aqueous systems [1] [17].

Spectroscopic Constants and Collision Cross Section Data

Mass spectrometry collision cross section measurements provide characteristic values for Kobusone identification and quantification in complex matrices [1] [19]. The protonated molecular ion [M+H]+ exhibits collision cross section values of 147.93 Ų and 146.3 Ų, depending on calibration standards and analytical conditions employed [1] [19]. These values reflect the three-dimensional gas-phase structure and enable differentiation from isomeric compounds [1] [19].

Alkali metal adduct ions demonstrate distinct collision cross section signatures, with [M+Na]+ showing 160.24 Ų and [M+K]+ exhibiting 156.15 Ų [1] [19]. The water loss ion [M+H-H2O]+ provides a collision cross section of 145.64 Ų, reflecting structural rearrangement following neutral loss [1] [19]. These measurements utilize traveling wave ion mobility spectrometry with polyalanine and drug standard calibrations [1] [19].

Presence in Neolitsea hiiranensis

Kobusone has been definitively identified and isolated from the leaves of Neolitsea hiiranensis Liu & Liao, a species belonging to the Lauraceae family [1] [2] [3] [4]. This plant is a small evergreen tree or shrub that represents a Taiwan endemic species, with its distribution limited exclusively to Nanjenshan and the Hengchun Peninsula [4]. The isolation of kobusone from Neolitsea hiiranensis was achieved through comprehensive phytochemical investigation of the leaf extracts, specifically from the ethyl acetate-soluble fraction using activity-guided fractionation methods [4].

The presence of kobusone in Neolitsea hiiranensis occurs alongside numerous other sesquiterpenoid compounds, including seven new sesquiterpene lactones designated as hiiranlactones A through D, hiiraneudesmol, hiirandilactone, and hiiranepoxide [4]. Additionally, one new triterpenoid compound termed hiiranterpenone and twenty-two known compounds were co-isolated, demonstrating the rich terpenoid diversity characteristic of this Lauraceae species [4]. The compound was identified through comprehensive spectroscopic analysis and comparison with known standards [4].

Occurrence in Cyperus Species (C. rotundus and C. imbricatus)

Kobusone represents one of the major chemical constituents identified in Cyperus rotundus Linnaeus, commonly known as purple nutsedge or nutgrass [5] [6] [7] [8] [9] [10]. This perennial sedge belongs to the Cyperaceae family and has been recognized as the third largest family of monocotyledonous plants [6]. Cyperus rotundus is believed to have originated in India approximately 2000 years ago and has since achieved pantropical distribution due to its highly successful reproductive strategies involving both rhizomes and tubers [6].

The rhizomes of Cyperus rotundus serve as the primary source for kobusone isolation [8] [9] [10]. Comprehensive phytochemical investigations have revealed that the major chemical constituents of Cyperus rotundus rhizomes include α-cyperolone, β-cyperone, ρ-cymol, calcium, camphene, copaene, cyperene, cyperenone, cyperol, cyperolone, caryophyllene, cyperotundone, d-copadiene, d-epoxyguaiene, isocyperol, isokobusone, kobusone, limonene, linoleic acid, linolenic acid, mustakone, myristic acid, oleanolic acid, oleic acid, β-pinene, patchoulenone, rotundene, rotundenol, rotundone, α-rotunol, β-rotunol, β-selinene, selinatriene, sitosterol, stearic acid, sugeonol, and sugetriol [6].

Cyperus imbricatus Retzius, known as the shingle flatsedge, represents another documented natural source of kobusone [11]. This species exhibits a broader geographic distribution compared to Neolitsea hiiranensis, occurring in sub-tropical and tropical regions worldwide [11]. The compound occurrence in Cyperus imbricatus follows similar patterns to that observed in Cyperus rotundus, with the roots serving as the primary tissue for kobusone accumulation [11].

Isolation from Aquilaria sinensis

Aquilaria sinensis (Loureiro) Gilg, commonly referred to as Chinese eaglewood, serves as another significant natural source of kobusone [12] [13] [14]. This species belongs to the Thymelaeaceae family and represents one of the most economically important plant resources for agarwood production in China [13]. Aquilaria sinensis naturally occurs in southern China and various Southeast Asian countries, including Thailand, Malaysia, Vietnam, and Indonesia [13] [14].

Kobusone isolation from Aquilaria sinensis primarily occurs from the wood tissue, particularly from agarwood-containing sections [12] [13]. Agarwood formation in Aquilaria sinensis results from a complex defensive response triggered by wounding or fungal infection, leading to the biosynthesis of numerous sesquiterpene compounds including kobusone [13] [14]. The compound has been identified as part of the broader sesquiterpene profile that characterizes the aromatic resinous heartwood valued in traditional medicine and perfumery applications [13].

Transcriptomic analysis of healthy versus wounded Aquilaria sinensis tissues has revealed that kobusone biosynthesis becomes significantly enhanced following mechanical damage or chemical elicitation with methyl jasmonate [13]. This inducible production pattern suggests that kobusone functions as part of the plant's chemical defense mechanism against biotic and abiotic stress factors [13].

Root Vegetable Occurrence and Detection Methods

Kobusone has been detected in root vegetables, as documented in metabolomic databases, though specific quantitative data regarding its concentration levels in common culinary root vegetables remains limited [15]. The Human Metabolome Database classifies kobusone as a compound that has been detected but not quantified in root vegetables, suggesting its presence as a potential biomarker for consumption of these foods [15].

Detection of kobusone in plant tissues employs multiple analytical methodologies, with gas chromatography-mass spectrometry representing the primary technique for identification and quantification [13] [10]. High-performance liquid chromatography coupled with various detection systems provides additional analytical capabilities for kobusone determination [1] [9]. Nuclear magnetic resonance spectroscopy serves as the definitive method for structural elucidation and confirmation of kobusone identity in newly isolated samples [4] [16].

The molecular formula C₁₄H₂₂O₂ and molecular weight of 222.32 g/mol facilitate accurate identification through mass spectrometric techniques [1] [2] [9] [17]. Infrared spectroscopy provides supplementary structural information regarding functional group presence and molecular architecture [16]. These analytical approaches collectively enable comprehensive characterization of kobusone occurrence across diverse plant matrices.

Biosynthetic Pathways and Metabolic Origin

Kobusone biosynthesis follows the established sesquiterpenoid metabolic pathway, originating from the fundamental isoprenoid precursor farnesyl diphosphate [18] [19] [20]. In plants, sesquiterpene biosynthesis typically occurs through two distinct metabolic routes: the cytosolic mevalonate pathway and the plastidial 2-methylerythritol 4-phosphate pathway [18] [19]. The mevalonate pathway provides the primary source of isoprenyl diphosphate precursors for sesquiterpene formation in most plant species [18] [21].

The initial step in kobusone biosynthesis involves the enzymatic conversion of acetyl-CoA through the mevalonate pathway to generate farnesyl diphosphate [18] [20]. This fifteen-carbon isoprenoid precursor serves as the universal substrate for sesquiterpene synthase enzymes that catalyze the cyclization and rearrangement reactions leading to the diverse array of sesquiterpene skeletal frameworks [18] [22]. Kobusone specifically derives from a caryophyllane-type sesquiterpene precursor through oxidative modifications that introduce the characteristic ketone functionality [16] [23].

Recent investigations have revealed that sesquiterpene biosynthesis regulation involves complex transcriptional control mechanisms [20]. The microRNA156-targeted squamosa promoter binding protein-like transcription factors function as major developmental regulators of sesquiterpene production, modulating the expression of sesquiterpene synthase genes in response to plant age and environmental conditions [20]. This regulatory framework provides temporal and spatial control over kobusone accumulation patterns observed in different plant tissues and developmental stages [20].

Environmental factors significantly influence kobusone biosynthesis through stress-responsive signaling pathways [13] [20]. Methyl jasmonate treatment dramatically enhances kobusone production in Aquilaria sinensis tissues, with expression of sesquiterpene synthase genes increasing up to 1000-fold following elicitation [13]. This inducible biosynthesis pattern demonstrates the integration of kobusone production with plant defense responses against mechanical damage, pathogen attack, and other environmental stresses [13].

The biosynthetic origin of kobusone involves specialized sesquiterpene synthase enzymes that catalyze the complex cyclization reactions converting farnesyl diphosphate into the caryophyllane skeleton [18] [22]. Subsequent oxidative transformations, likely mediated by cytochrome P450 enzymes, introduce the ketone functionality that defines the kobusone molecular structure [24]. These enzymatic modifications represent key steps in the metabolic diversification that generates the vast structural complexity observed among plant sesquiterpenes [24] [25].

| Plant Species | Family | Geographic Distribution | Plant Part | Isolation Method |

|---|---|---|---|---|

| Neolitsea hiiranensis | Lauraceae | Taiwan (Endemic) | Leaves | Activity-guided fractionation [4] |

| Cyperus rotundus | Cyperaceae | Pantropical | Rhizomes/Roots | Solvent extraction [6] [10] |

| Cyperus imbricatus | Cyperaceae | Sub-tropical/Tropical | Roots | Standard extraction [11] |

| Aquilaria sinensis | Thymelaeaceae | China/Southeast Asia | Wood/Agarwood | Metabolite profiling [13] |

| Detection Method | Application | Molecular Data | References |

|---|---|---|---|

| GC-MS | Volatile analysis | MW: 222.32 g/mol | [13] [10] |

| HPLC | Quantification | Formula: C₁₄H₂₂O₂ | [1] [9] |

| NMR Spectroscopy | Structure elucidation | CAS: 24173-71-5 | [4] [16] |

| IR Spectroscopy | Functional groups | Ketone carbonyl | [16] |

| Mass Spectrometry | Molecular weight | Exact mass: 222.161 | [1] [2] |